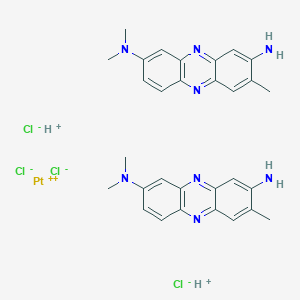

Ptcl4(neutral red)2

描述

PtCl4(Neutral Red)2: is a coordination compound consisting of tetrachloroplatinum(II) and the dye Neutral Red. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The combination of platinum with Neutral Red aims to enhance the compound’s ability to interact with cellular components, particularly DNA, making it a candidate for therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of PtCl4(Neutral Red)2 involves the reaction of tetrachloroplatinum(II) with Neutral Red dye. The process typically requires dissolving tetrachloroplatinum(II) in an appropriate solvent, such as water or an organic solvent, followed by the addition of Neutral Red. The reaction is carried out under controlled conditions, including specific temperature and pH, to ensure the formation of the desired complex .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as solvent choice, temperature, and pH, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

化学反应分析

DNA Interaction and Strand Breakage

PtCl4(neutral red)2 binds to DNA through electrostatic and covalent interactions. The neutral red ligands facilitate nuclear localization, delivering the tetrachloroplatinum(II) anion to DNA. Key findings include:

-

Single-Strand Breaks : Exposure to this compound induces dose-dependent single-strand DNA breaks in plasmid DNA (pBR322), though less effectively than its Nile Blue analog .

-

Binding Mechanism : The platinum center interacts with DNA bases, likely forming adducts at the N7 position of guanine, similar to cisplatin .

Substitution Reactions

The platinum center undergoes ligand substitution, influenced by the trans effect and solvent conditions:

-

Chloride Replacement : In aqueous environments, chloride ligands may be replaced by water or nucleophilic biomolecules (e.g., glutathione, DNA bases) .

-

Ligand Exchange : Neutral red ligands can dissociate under acidic conditions, releasing free platinum species for DNA binding .

Redox Activity

This compound participates in redox reactions, influenced by the platinum oxidation state and ligand environment:

-

Oxidation : The platinum(II) center can oxidize to platinum(IV) in the presence of strong oxidizers (e.g., H₂O₂) .

-

Reduction : Under hypoxic conditions, the complex may act as an electron acceptor, enhancing cytotoxicity in cancer cells .

pH-Dependent Cytotoxicity

This compound exhibits pH-sensitive toxicity, with enhanced activity in acidic microenvironments (e.g., tumors) :

| Cell Line | pH | Survival Fraction (10 μM) | Source |

|---|---|---|---|

| EMT6 (Oxygenated) | 7.4 | 0.45 ± 0.08 | |

| EMT6 (Hypoxic) | 6.45 | 0.28 ± 0.05 |

Radiosensitization Effects

This compound enhances radiation-induced cell death, particularly in hypoxic tumors:

| Model | Dose Modifying Factor (DMF) | Effect Size vs. Control | Source |

|---|---|---|---|

| EMT6 Cells (In Vitro) | 1.45 | 2.5× cell death | |

| FSAIIC Tumor (In Vivo) | 1.25 | 1.8× tumor regression |

Comparative Analysis with Analogues

This compound shows distinct behavior compared to similar complexes:

| Property | This compound | PtCl4(nile blue)2 | Cisplatin |

|---|---|---|---|

| DNA Binding Efficiency | Moderate | High | High |

| pH Sensitivity | Strong (pH 6.45) | Moderate (pH 7.4) | Low |

| Radiosensitization (DMF) | 1.25–1.45 | 1.76–2.90 | 1.0–1.2 |

Stability and Degradation

The complex degrades in biological fluids, releasing platinum species and neutral red. Stability studies indicate:

科学研究应用

PtCl4(Neutral Red)2 has several scientific research applications, including:

Chemistry: Used as a reagent in coordination chemistry studies to explore the behavior of platinum complexes.

Medicine: Explored for its cytotoxic properties and potential use in chemotherapy.

作用机制

The mechanism of action of PtCl4(Neutral Red)2 involves its interaction with cellular components, particularly DNA. The compound can enter the cell nucleus and deliver the reactive tetrachloroplatinum anion to the vicinity of the DNA. This interaction can lead to DNA strand breaks and cytotoxic effects, making it a potential candidate for cancer therapy . The compound’s radiosensitizing properties are attributed to its ability to enhance the effects of radiation on cancer cells, thereby increasing the efficacy of radiotherapy .

相似化合物的比较

PtCl4(Nile Blue)2: Another platinum complex with a similar structure but using Nile Blue dye instead of Neutral Red.

Cisplatin: A well-known platinum-based chemotherapy drug that forms DNA cross-links, leading to cell death.

PtCl2(PPh3)2: A platinum complex with triphenylphosphine ligands, used in various catalytic and synthetic applications.

Uniqueness: PtCl4(Neutral Red)2 is unique due to its combination of platinum with Neutral Red dye, which enhances its ability to interact with DNA and potentially improve its selectivity and efficacy in cancer therapy. Its radiosensitizing properties also make it a valuable compound for enhancing the effects of radiotherapy .

属性

IUPAC Name |

hydron;platinum(2+);8-N,8-N,3-trimethylphenazine-2,8-diamine;tetrachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H16N4.4ClH.Pt/c2*1-9-6-13-15(8-11(9)16)18-14-7-10(19(2)3)4-5-12(14)17-13;;;;;/h2*4-8H,16H2,1-3H3;4*1H;/q;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMBQRWSHJOBQO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].CC1=CC2=NC3=C(C=C(C=C3)N(C)C)N=C2C=C1N.CC1=CC2=NC3=C(C=C(C=C3)N(C)C)N=C2C=C1N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34Cl4N8Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

843.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123712-49-2 | |

| Record name | Neutral red-platinum tetrachloride complex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123712492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。